molecular formula C16H20N4O4S B2949375 N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)propionamide CAS No. 1105234-67-0

N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2949375
CAS No.: 1105234-67-0
M. Wt: 364.42
InChI Key: IPTHJIQUAGKBMW-UHFFFAOYSA-N
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Description

The compound N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)propionamide is a multifaceted molecule with potential applications across various scientific domains. This introduction will serve as a precursor to understanding its preparation, reactions, applications, and the unique mechanisms through which it operates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)propionamide typically begins with the formation of its core structure. The key steps involve the nucleophilic addition of 3-(6-oxopyridazin-1(6H)-yl)propylamine to 4-sulfamoylbenzoyl chloride, followed by the coupling with propionamide under basic conditions. The reaction conditions generally include an inert atmosphere, controlled temperature, and the presence of a base such as triethylamine to neutralize the byproduct acids.

Industrial Production Methods

Industrially, the production of this compound can be scaled up by employing continuous flow reactors, which facilitate precise control over reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)propionamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions and result in the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions involve reagents like sodium borohydride or lithium aluminum hydride, converting carbonyl groups to alcohols.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, halogenated aromatics, and various alcohols and carboxylic acids, depending on the specific reagents and conditions employed.

Scientific Research Applications

N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)propionamide has extensive applications in multiple research fields:

  • Chemistry: Used as a building block for synthesizing complex organic molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor or a ligand in protein binding studies.

  • Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, often proteins or enzymes. Its sulfonamide group facilitates binding to active sites, disrupting normal enzyme function or receptor activity. The 6-oxopyridazin-1(6H)-yl moiety may also participate in hydrogen bonding and other non-covalent interactions, contributing to its overall bioactivity.

Comparison with Similar Compounds

  • Sulfanilamide

  • 4-sulfamoylbenzoyl chloride

  • N-propylsulfamoyl derivatives

Conclusion

N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)propionamide is a compound of significant interest due to its diverse preparation methods, reactivity, and wide-ranging applications in science and industry. Its unique structure and mechanism of action differentiate it from other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-[4-[3-(6-oxopyridazin-1-yl)propylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-2-15(21)19-13-6-8-14(9-7-13)25(23,24)18-11-4-12-20-16(22)5-3-10-17-20/h3,5-10,18H,2,4,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTHJIQUAGKBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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